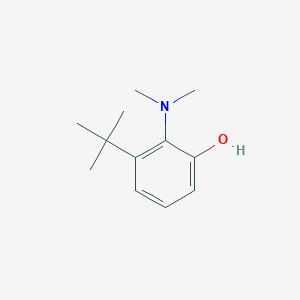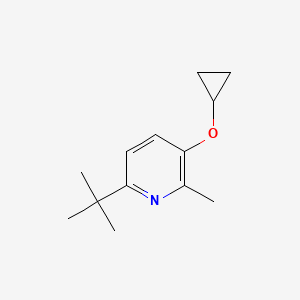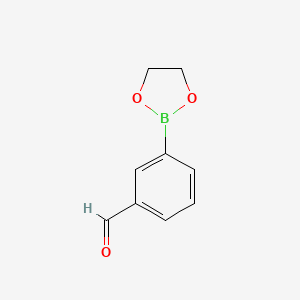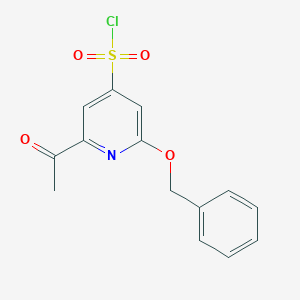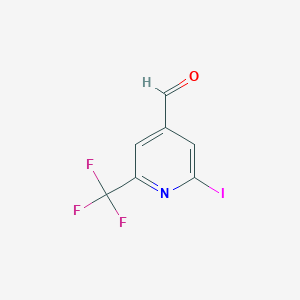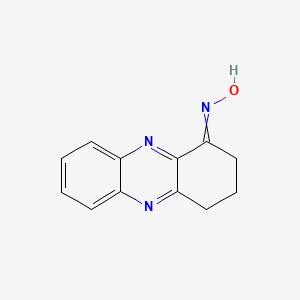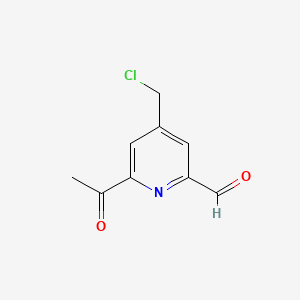
6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C9H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde typically involves the chloromethylation of pyridine derivatives followed by acetylation. One common method includes the reaction of 4-(chloromethyl)pyridine-2-carbaldehyde with acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 6-Acetyl-4-(carboxymethyl)pyridine-2-carbaldehyde.
Reduction: 6-Acetyl-4-(hydroxymethyl)pyridine-2-carbaldehyde.
Substitution: 6-Acetyl-4-(substituted methyl)pyridine-2-carbaldehyde.
Aplicaciones Científicas De Investigación
6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is particularly reactive towards nucleophilic attack, forming Schiff bases with amines. These Schiff bases can act as ligands in coordination chemistry, forming stable complexes with metal ions .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2-carbaldehyde: A simpler aldehyde derivative of pyridine, used in similar applications but lacks the acetyl and chloromethyl groups.
4-Acetylpyridine: Contains an acetyl group but lacks the chloromethyl and aldehyde functionalities.
6-Chloromethylpyridine-2-carbaldehyde: Similar structure but lacks the acetyl group.
Uniqueness
6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde is unique due to the presence of both acetyl and chloromethyl groups, which enhance its reactivity and versatility in organic synthesis. This combination of functional groups allows for a broader range of chemical transformations and applications compared to its simpler counterparts .
Propiedades
Fórmula molecular |
C9H8ClNO2 |
|---|---|
Peso molecular |
197.62 g/mol |
Nombre IUPAC |
6-acetyl-4-(chloromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H8ClNO2/c1-6(13)9-3-7(4-10)2-8(5-12)11-9/h2-3,5H,4H2,1H3 |
Clave InChI |
OIEKOUBWCLBEEK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=N1)C=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



